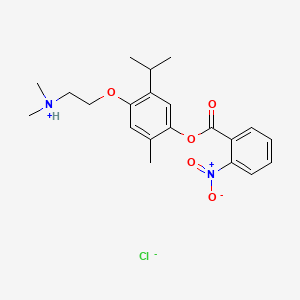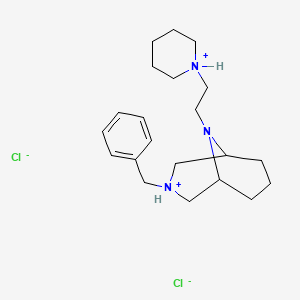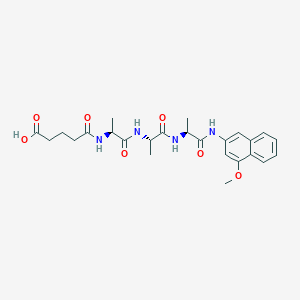![molecular formula C27H51N3O7 B13756701 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol CAS No. 51658-23-2](/img/structure/B13756701.png)
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a heterocyclic organic compound with the molecular formula C27H51N3O7 and a molecular weight of 529.71 g/mol . It is known for its complex structure, which includes multiple hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has similar structural features but differs in the nature of the amino groups.
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol: This compound is similar but has hydroxyethyl groups instead of hydroxypropyl groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is unique due to its specific combination of hydroxyl and amino groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Propriétés
Numéro CAS |
51658-23-2 |
|---|---|
Formule moléculaire |
C27H51N3O7 |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
2,4,6-tris[[bis(2-hydroxypropyl)amino]methyl]phenol |
InChI |
InChI=1S/C27H51N3O7/c1-18(31)9-28(10-19(2)32)15-24-7-25(16-29(11-20(3)33)12-21(4)34)27(37)26(8-24)17-30(13-22(5)35)14-23(6)36/h7-8,18-23,31-37H,9-17H2,1-6H3 |
Clé InChI |
BWRQCLMICTXBSB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC1=CC(=C(C(=C1)CN(CC(C)O)CC(C)O)O)CN(CC(C)O)CC(C)O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


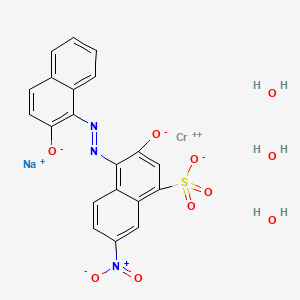
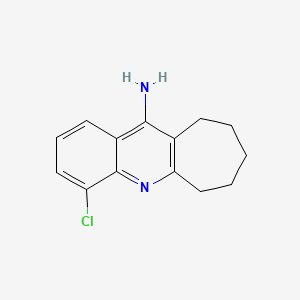
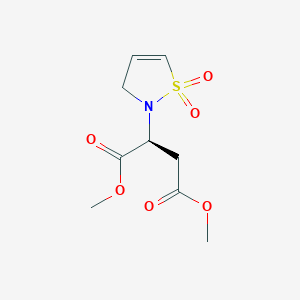
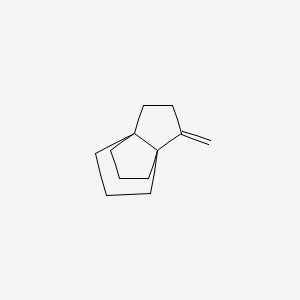
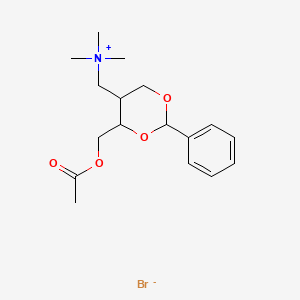
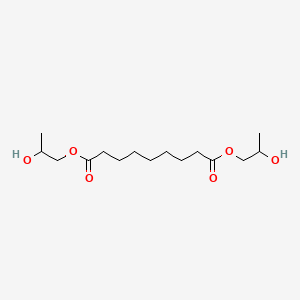
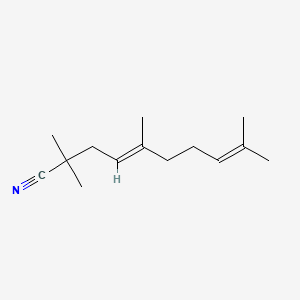
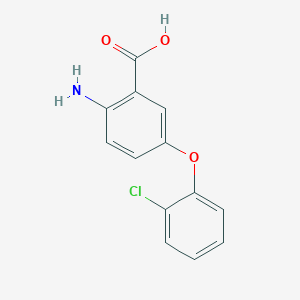
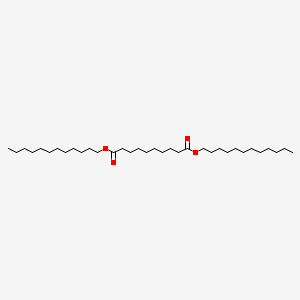
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

